Histogranin

Beschreibung

Eigenschaften

CAS-Nummer |

150045-04-8 |

|---|---|

Molekularformel |

C78H119N21O21S |

Molekulargewicht |

1719 g/mol |

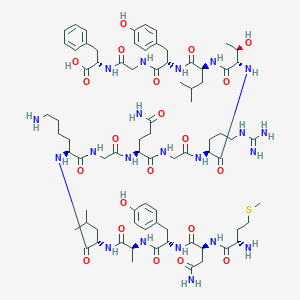

IUPAC-Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C78H119N21O21S/c1-41(2)32-54(94-66(108)43(5)89-72(114)57(35-47-20-24-49(102)25-21-47)97-75(117)58(37-61(82)104)95-67(109)50(80)28-31-121-7)73(115)93-51(16-11-12-29-79)68(110)86-39-63(106)91-53(26-27-60(81)103)69(111)87-38-62(105)90-52(17-13-30-85-78(83)84)71(113)99-65(44(6)100)76(118)98-55(33-42(3)4)74(116)96-56(34-46-18-22-48(101)23-19-46)70(112)88-40-64(107)92-59(77(119)120)36-45-14-9-8-10-15-45/h8-10,14-15,18-25,41-44,50-59,65,100-102H,11-13,16-17,26-40,79-80H2,1-7H3,(H2,81,103)(H2,82,104)(H,86,110)(H,87,111)(H,88,112)(H,89,114)(H,90,105)(H,91,106)(H,92,107)(H,93,115)(H,94,108)(H,95,109)(H,96,116)(H,97,117)(H,98,118)(H,99,113)(H,119,120)(H4,83,84,85)/t43-,44+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-/m0/s1 |

InChI-Schlüssel |

PXOVBYBXCFRNAW-GDBJWOEXSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)N)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)N |

Andere CAS-Nummern |

150045-04-8 |

Sequenz |

MNYALKGQGRTLYGF |

Synonyme |

histogranin |

Herkunft des Produkts |

United States |

Molecular Biology and Biosynthetic Pathways of Histogranin

Endogenous Derivation from Histone H4

Histogranin is structurally related to a fragment of Histone H4, one of the core histone proteins responsible for the structure of chromatin in eukaryotic cells. nih.govuniprot.org Specifically, the amino acid sequence of this compound shows a high degree of homology to the C-terminal fragment 86-100 of Histone H4. nih.gov

However, this compound is not an identical fragment. The peptide isolated from bovine sources is composed of 15 amino acids and has the sequence H-Met-Asn-Tyr-Ala-Leu-Lys-Gly-Gln-Gly-Arg-Thr-Leu-Tyr-Gly-Phe-COOH. nih.gov This sequence differs from the corresponding bovine Histone H4 (86-100) fragment at three positions:

Position 1: Methionine (Met) in this compound instead of Valine (Val).

Position 2: Asparagine (Asn) in this compound instead of Valine (Val).

Position 7: Glycine (Gly) in this compound instead of Arginine (Arg). nih.gov

This structural difference, particularly the substitutions at the N-terminus, is significant. The high conservation of the Histone H4 structure across species has led to the presumption that this compound is not generated by simple proteolytic cleavage of Histone H4, but rather possesses its own precursor protein. nih.gov

Table 1: Amino Acid Sequence Comparison of Bovine this compound and Bovine Histone H4 (Fragment 86-100)

| Position | 1 (86) | 2 (87) | 3 (88) | 4 (89) | 5 (90) | 6 (91) | 7 (92) | 8 (93) | 9 (94) | 10 (95) | 11 (96) | 12 (97) | 13 (98) | 14 (99) | 15 (100) |

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| This compound | Met | Asn | Tyr | Ala | Leu | Lys | Gly | Gln | Gly | Arg | Thr | Leu | Tyr | Gly | Phe |

| Histone H4 | Val | Val | Tyr | Ala | Leu | Lys | Arg | Gln | Gly | Arg | Thr | Leu | Tyr | Gly | Phe |

Data derived from research on the structure of this compound. nih.gov

Genetic Regulation and mRNA Variants Associated with this compound Synthesis

The synthesis of proteins in a cell is a highly regulated process, controlled at the genetic level to ensure that specific proteins are produced when and where they are needed. psu.edunih.gov Given the structural uniqueness of this compound compared to the highly conserved Histone H4, it is hypothesized that a distinct gene and regulatory pathway govern its expression. nih.gov

Research has identified specific mRNA variants that are implicated in the synthesis of this compound-related peptides. Studies have reported the existence of rat histone H4 mRNA variants, designated H4-v.1 and rat this compound (HNr) mRNAs. researchgate.net These variants are believed to be involved in the synthesis of the Histone H4 fragment H4-(86-100) and the related peptide, rat this compound (HNr), respectively. researchgate.net This finding supports the hypothesis of a specialized genetic mechanism for this compound production, separate from the canonical synthesis of Histone H4.

The regulation of histone gene expression itself is complex, with evidence suggesting that Histone H4 protein can act as a negative regulator, limiting the transcription of the histone locus. biorxiv.org While the precise gene for this compound and its dedicated regulatory elements (such as specific promoters or transcription factors) are not yet fully characterized, the existence of specific mRNA variants strongly suggests a post-transcriptional or alternative splicing mechanism that directs the synthesis of a unique this compound precursor. nih.gov

Table 2: Research Findings on this compound's Molecular Biology

| Section | Key Finding | Implication | Source |

|---|---|---|---|

| 2.1. Endogenous Derivation | This compound is a 15-amino acid peptide with high homology but distinct differences from Histone H4 fragment 86-100. | Suggests a specific biosynthetic pathway rather than simple degradation of Histone H4. | nih.govnih.gov |

| 2.2. Genetic Regulation | Specific mRNA variants (HNr mRNAs) have been identified in rats that are associated with the synthesis of a this compound-related peptide. | Provides evidence for a distinct genetic regulation mechanism for this compound, potentially involving alternative splicing or a separate gene. | researchgate.net |

| 2.3. Cellular Biogenesis | this compound is concentrated in secretory vesicles (chromaffin granules) and is released upon cellular stimulation with a noticeable delay. | Indicates a regulated secretory pathway and suggests specific maturation or processing steps are required before release. | nih.govnih.gov |

Cellular Processes of this compound Biogenesis and Maturation

Cellular biogenesis refers to the complex processes by which cellular components are formed. ebi.ac.uk The biogenesis of this compound involves its synthesis, processing, and packaging into specific subcellular compartments for storage and eventual release.

Studies have shown that at the subcellular level, this compound is primarily concentrated within secretory vesicles. nih.gov In the adrenal medulla, it is found in high concentrations within chromaffin granules, which are specialized vesicles for storing and secreting hormones and neuropeptides. nih.gov The concentration is significantly higher in these granules compared to the cytosol, indicating an active process of transport and packaging. nih.gov

The release of this compound is a regulated process. Perfusion of bovine adrenal glands with a stimulant like carbamylcholine (B1198889) triggers the release of this compound. nih.gov Interestingly, this release occurs with a significant delay (15-35 minutes post-stimulation) compared to the immediate release of other substances like catecholamines and [Leu5]enkephalin from the same cells. nih.gov This delayed release profile suggests that the maturation of this compound from a precursor or its mobilization within the secretory pathway is a distinct, time-dependent process that differs from that of classical neurotransmitters and other peptides stored in the same tissue.

Mechanistic Insights into Histogranin S Bioactivity

Interaction with N-Methyl-D-Asparate Receptors

Histogranin, a naturally occurring pentadecapeptide, demonstrates significant interaction with N-Methyl-D-Aspartate (NMDA) receptors, positioning it as a notable modulator of glutamatergic neurotransmission. This interaction is characterized by specific binding properties and a distinct mechanism of antagonism.

Initial investigations into the binding characteristics of this compound revealed its affinity for NMDA receptors in rat brain membrane preparations. Using synthetic this compound, researchers observed its ability to displace [3H]CGP 39653, a ligand with high specificity for the NMDA receptor. The displacement curve exhibited a biphasic nature, suggesting two distinct binding sites or affinity states. This resulted in two different IC50 values: a high-affinity site with an IC50 of 0.6 nM, accounting for 33% of the binding sites, and a low-affinity site with an IC50 of 3955 nM, representing the remaining 67% of the sites.

Further studies with the stable analog, [Ser1]this compound, also demonstrated potent inhibition of [3H]CGP 39653 binding, with an IC50 of 198 nM and a maximal inhibition of 34% of the specific binding activity. These findings underscore a direct and potent interaction of this compound and its analogs with the NMDA receptor complex.

Table 1: this compound Binding Properties at the NMDA Receptor

| Compound | Ligand Displaced | IC50 Values | Percentage of Binding Sites |

|---|---|---|---|

| This compound | [3H]CGP 39653 | 0.6 nM | 33% |

| 3955 nM | 67% |

The antagonistic nature of this compound at the NMDA receptor has been well-documented through both in vitro and in vivo studies. Intracerebroventricular injections of this compound in mice provided dose-dependent protection against convulsions induced by NMDA. This protective effect was selective, as it did not prevent convulsions induced by AMPA, kainate, or bicuculline, indicating a specific action on the NMDA receptor pathway.

Saturation binding experiments utilizing [Ser1]this compound have shed light on the mechanism of this antagonism. The presence of [Ser1]this compound (at a concentration of 2 µM) resulted in a decrease in the maximal number of binding sites (Bmax) for [3H]CGP 39653, from 91.3 fmol/mg protein in the control group to 62.5 fmol/mg protein. However, there was no significant alteration in the binding affinity (Kd), which remained around 4.5-5.1 nM. This pattern is characteristic of a noncompetitive antagonism, suggesting that this compound does not directly compete with the agonist for its binding site but rather interacts with an allosteric site on the NMDA receptor complex. The phencyclidine (PCP)-like behavioral effects, such as stereotypy, ataxia, and locomotion, observed in rats following intracerebroventricular administration of [Ser1]this compound, further support its noncompetitive interaction with the NMDA receptor.

Table 2: Effect of [Ser1]this compound on [3H]CGP 39653 Binding Parameters

| Treatment | Bmax (fmol/mg protein) | Kd (nM) |

|---|---|---|

| Control | 91.3 | 5.1 |

Modulation of DNA Gyrase Activity by this compound

Beyond its effects on neurotransmission, this compound has been shown to possess antimicrobial properties, which may be linked to its ability to modulate the activity of DNA gyrase. This enzyme is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics.

In vitro experiments have demonstrated that this compound and a related peptide, H4-(86-100), can inhibit the supercoiling of pBR322 DNA that is mediated by DNA gyrase. This inhibitory action on a crucial bacterial enzyme suggests a potential mechanism for the observed antimicrobial effects of this compound against both gram-negative and gram-positive bacteria. The antimicrobial activity of this compound is potentiated by ATP and the DNA gyrase-linked ATPase inhibitor coumermycin A1, further implicating the modulation of ATP-dependent DNA gyrase in its mode of action.

Exploration of Additional this compound Receptor Affinities

Research into the receptor binding profile of this compound has revealed a high degree of selectivity for the NMDA receptor. Studies have shown that while it effectively antagonizes NMDA-induced effects, it does not interfere with convulsions induced by agonists of other major ionotropic glutamate (B1630785) receptors, namely (R,S)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) and kainate receptors. This indicates a lack of significant affinity for these receptor types.

The noncompetitive nature of this compound's antagonism at the NMDA receptor, coupled with the observation of phencyclidine (PCP)-like behavioral effects, strongly suggests an interaction with the PCP binding site located within the ion channel of the NMDA receptor complex. While direct binding studies of this compound to the sigma receptor have not been extensively reported, its association with NMDA receptor modulation and PCP-like effects may warrant further investigation into potential interactions, as there is a known interplay between these systems.

In addition to its interactions within the central nervous system, this compound has been found to bind to specific sites on human peripheral blood mononuclear cells. This suggests that its bioactivity extends beyond neuronal receptors and into the realm of the immune system.

Investigating Intracellular Signaling Cascades Influenced by this compound

This compound's influence extends to the modulation of intracellular signaling cascades, particularly within immune cells. It has been demonstrated that this compound can evoke the release of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6), from isolated rat macrophages in culture.

The release of these cytokines is a hallmark of macrophage activation and is governed by complex intracellular signaling pathways. Generally, the production of TNF-α, IL-1, and IL-6 in macrophages is regulated by signaling cascades that involve the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are downstream of pathways like the mitogen-activated protein kinase (MAPK) pathway. The ability of this compound to stimulate the release of this triad (B1167595) of cytokines indicates that it can trigger these intricate signaling networks within macrophages, highlighting its role as an immunomodulatory peptide.

Pharmacological and Biological Activities of Histogranin

Antinociceptive and Analgesic Effects of Histogranin in Preclinical Models

This compound and its stable analog, [Ser1]this compound (SHG), have shown considerable promise in the management of pain, particularly those states involving hyperexcitability of the nervous system. wikipedia.org The peptide's primary mechanism of action is believed to be its antagonist activity at the NMDA receptor, a key player in central sensitization and pain transmission. nih.govwikipedia.org

In preclinical studies, this compound has been effective in reducing hypersensitivity associated with various pain models. A notable application is in neuropathic pain, where intrathecal administration of SHG has been shown to markedly attenuate hyperalgesia and allodynia in the chronic constriction injury (CCI) model in rats. wikipedia.org Furthermore, in a model of spinal hypersensitivity induced by direct activation of spinal NMDA receptors, SHG was found to dose-dependently attenuate or completely block thermal and mechanical hyperalgesia and tactile allodynia. nih.gov The administration of SHG not only prevented the development of these pain-related behaviors but also reversed them once established. nih.gov

In the formalin test, a model of tonic pain, intrathecal injection of SHG significantly suppressed the second, tonic phase of the formalin response in rats, which is associated with inflammatory pain and central sensitization. nih.gov Interestingly, SHG did not affect the first, acute phase of the response, highlighting its specific action on mechanisms of persistent pain rather than acute nociception. nih.gov

The table below summarizes the effects of [Ser1]this compound (SHG) in different animal pain models.

| Pain Model | Animal | Key Findings |

| Chronic Constriction Injury (CCI) | Rats | Intrathecal SHG markedly attenuated hyperalgesia and allodynia. wikipedia.org |

| NMDA-Induced Hypersensitivity | Rats | Intrathecal SHG dose-dependently attenuated or blocked thermal and mechanical hyperalgesia and tactile allodynia. nih.gov |

| Formalin Test | Rats | Intrathecal SHG suppressed the second tonic phase of the formalin response. nih.gov |

The role of excitatory amino acids, particularly glutamate (B1630785), in the initiation and propagation of seizures is well-established. youtube.com this compound's ability to antagonize the NMDA receptor suggests a potential anticonvulsant activity. nih.gov Studies have shown that intracerebroventricular injections of synthetic this compound in mice provide protection against convulsions induced by NMDA. nih.gov This protective effect was specific to NMDA-mediated convulsions, as this compound did not affect convulsions induced by other agents such as (R,S)-alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionate (AMPA), kainate, and bicuculline. nih.gov This specificity underscores the targeted action of this compound on the NMDA receptor system.

The spinal cord is a critical site for pain processing and modulation. nih.gov The analgesic effects of this compound are, to a large extent, mediated at the spinal level. The activation of NMDA receptors in the spinal dorsal horn is a key mechanism underlying central sensitization, which contributes to chronic pain states. wikipedia.org By acting as an NMDA receptor antagonist, this compound can interfere with this process. wikipedia.orgnih.gov Intrathecal administration of SHG directly targets these spinal mechanisms, leading to the observed attenuation of hyperalgesia and allodynia in various pain models. wikipedia.orgnih.govnih.gov The descending pain inhibitory systems, which originate in the brainstem, also play a role in modulating nociceptive information at the spinal level. nih.gov While direct interaction of this compound with these descending pathways has not been fully elucidated, its ability to counteract NMDA-mediated hyperexcitability in the spinal cord is a primary contributor to its analgesic properties. nih.gov

Anti-Inflammatory Modulatory Actions of this compound

Beyond its effects on the nervous system, this compound also exhibits immunomodulatory and anti-inflammatory activities. nih.gov These actions are interconnected with its antinociceptive properties, as inflammation is a key driver of pain.

Prostaglandins are key mediators of inflammation, pain, and fever. wikipedia.org Their synthesis is primarily catalyzed by the cyclooxygenase (COX) enzymes. wikipedia.org While direct studies detailing this compound's specific effects on the prostaglandin synthesis pathway are limited, its demonstrated anti-inflammatory properties suggest a potential interaction. Anti-inflammatory agents often exert their effects by inhibiting COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins. wikipedia.org Given this compound's ability to modulate inflammatory responses, it is plausible that it may indirectly influence the prostaglandin cascade. However, further research is required to elucidate the precise mechanisms by which this compound may affect prostaglandin synthesis pathways.

This compound has been shown to modulate the production of key pro-inflammatory cytokines. nih.gov In studies involving isolated rat macrophages, this compound and its analog [Ser1]HN were found to evoke the release of tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). nih.gov Specifically, both this compound and [Ser1]HN stimulated basal and lipopolysaccharide (LPS)-induced IL-1 mRNA expression and IL-1 release from rat alveolar macrophages. [Ser1]HN also stimulated the release of IL-6 under both basal and LPS-induced conditions. The enhancing effect of this compound on cytokine production was time-dependent, with maximal effects observed at different time points for TNF, IL-1, and IL-6. This upregulation of a cytokine cascade suggests a role for this compound in immune regulation.

The table below summarizes the effects of this compound (HN) and [Ser1]HN on pro-inflammatory cytokine production in rat alveolar macrophages.

| Cytokine | Effect of HN/[Ser1]HN | Condition |

| Tumor Necrosis Factor (TNF) | Enhanced production | Basal and LPS-induced |

| Interleukin-1 (IL-1) | Stimulated mRNA expression and release | Basal and LPS-induced |

| Interleukin-6 (IL-6) | Stimulated release | Basal and LPS-induced |

Antimicrobial Properties of this compound

This compound has demonstrated notable antimicrobial capabilities, positioning it as a subject of interest in the search for novel antimicrobial agents. Its activity profile and mechanism of action have been partly elucidated through various studies.

Characterization of this compound's Broad-Spectrum Antibacterial Activity

Research has established that this compound possesses broad-spectrum antibacterial activity, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria. Studies have shown its efficacy against pathogens such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The potency of this compound is reported to be comparable to other known antimicrobial peptides. The structural integrity of the peptide is crucial for its antibacterial function, as fragments of the molecule show significantly reduced activity.

Below is a data table summarizing the antibacterial activity of this compound against various bacterial strains.

| Bacterial Strain | Type | Activity |

| Escherichia coli | Gram-negative | Inhibits growth |

| Pseudomonas aeruginosa | Gram-negative | Inhibits growth |

| Bacillus subtilis | Gram-positive | Inhibits growth |

| Staphylococcus aureus | Gram-positive | Inhibits growth |

Role of DNA Gyrase Inhibition in Antimicrobial Action

A key mechanism underlying the antimicrobial action of this compound involves the inhibition of DNA gyrase. DNA gyrase is a crucial bacterial enzyme responsible for the supercoiling of DNA, a process essential for DNA replication and repair. By inhibiting this enzyme, this compound disrupts these vital cellular processes, ultimately leading to bacterial cell death. This mode of action is shared with some established classes of antibiotics. In vitro experiments have confirmed that this compound can inhibit the DNA supercoiling activity of E. coli DNA gyrase.

Antineoplastic Activities of this compound

Based on the available scientific literature, there is currently no specific information or research detailing the antineoplastic activities of this compound. Searches for in vitro studies on cancer cell proliferation and in vivo studies on tumor growth related to this compound did not yield any relevant results. Therefore, the following subsections cannot be addressed at this time.

Inhibition of Cancer Cell Proliferation in In Vitro Systems

Information regarding the effect of this compound on the proliferation of cancer cells in in vitro systems is not available in the reviewed literature.

In Vivo Studies on this compound's Impact on Tumor Growth

There are no available in vivo studies investigating the impact of this compound on tumor growth.

Neuroprotective and Central Nervous System Modulatory Effects of this compound

This compound exhibits significant modulatory effects on the central nervous system (CNS), primarily through its interaction with the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a critical role in synaptic plasticity, learning, and memory, and its overactivation can lead to excitotoxicity and neuronal damage.

This compound functions as an NMDA receptor antagonist. nih.govnih.govnih.gov This means it can block the activity of the NMDA receptor, thereby preventing excessive neuronal excitation. This antagonistic action is believed to be the basis for its neuroprotective effects. By modulating NMDA receptor function, this compound can protect neurons from excitotoxic damage, a mechanism implicated in various neurological disorders. Studies have shown that intracerebroventricular administration of this compound can protect against NMDA-induced convulsions in animal models. nih.govnih.gov This suggests a potential therapeutic role for this compound in conditions characterized by excessive NMDA receptor activation.

Upregulation of Neurotrophic Factor Expression

Based on the conducted research, there is currently no direct scientific literature indicating that this compound upregulates the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) or nerve growth factor (NGF). While the compound exhibits neuroprotective properties, its mechanism of action described in the available literature is primarily centered on its interaction with neurotransmitter receptors rather than the modulation of neurotrophic factor gene expression.

Influence on Neural Excitability and Synaptic Function

This compound and its stable analog, [Ser1]this compound (SHG), exert significant influence over neural excitability primarily through their activity as N-methyl-D-aspartate (NMDA) receptor antagonists. nih.govnih.gov This interaction is central to its effects on synaptic function and its potential as a neuroprotective agent.

Research has demonstrated that by antagonizing NMDA receptors, this compound can protect against excitotoxicity and modulate states of neuronal hyperexcitability. nih.govnih.gov Intracerebroventricular injections of synthetic this compound in mice have been shown to provide protection against convulsions induced by NMDA. nih.gov Notably, this protective effect was specific, as the peptide did not affect convulsions induced by AMPA, kainate, or bicuculline, highlighting its targeted action on the NMDA receptor pathway. nih.gov

In the context of neuropathic pain, which is often characterized by neuronal hyperexcitability, the stable analog SHG has shown marked effects. nih.gov In animal models of chronic constriction injury, intrathecal administration of SHG significantly attenuated hyperalgesia and allodynia. nih.gov Neurophysiological studies further detail this influence on synaptic function. When applied to wide-dynamic range neurons, SHG was found to significantly inhibit C-fiber responses without affecting A-fiber responses. It also effectively opposed the NMDA-receptor-dependent post-tetanic facilitation, a phenomenon known as "wind-up," which is a form of synaptic plasticity implicated in central sensitization to pain. The application of SHG also reversed the excitatory effects of not only NMDA but also kainate and substance P.

| Activity | Target/Model | Observed Effect | Reference Compound |

|---|---|---|---|

| Anticonvulsant | NMDA-induced convulsions in mice | Protective effect against seizures | This compound |

| Anti-hyperalgesia | Chronic Constriction Injury (CCI) model | Marked attenuation of hyperalgesia | [Ser1]this compound (SHG) |

| Anti-allodynia | Chronic Constriction Injury (CCI) model | Marked attenuation of allodynia | [Ser1]this compound (SHG) |

| Inhibition of Synaptic Input | C-fiber responses | Significant inhibition | [Ser1]this compound (SHG) |

| Modulation of Synaptic Plasticity | NMDA-receptor-dependent "wind-up" | Opposition of post-tetanic facilitation | [Ser1]this compound (SHG) |

Immunomodulatory Aspects of this compound

This compound demonstrates significant immunomodulatory activity, particularly in its capacity to stimulate cytokine production from immune cells. nih.gov This peptide has been shown to bind to specific sites on human peripheral blood mononuclear cells and to directly evoke the release of key pro-inflammatory cytokines from macrophages. nih.gov

Research involving isolated rat alveolar macrophages has established that this compound can upregulate a cytokine cascade. nih.gov Specifically, it stimulates the release of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6). nih.gov Further studies using the analog [Ser1]this compound confirmed the stimulation of both basal and lipopolysaccharide (LPS)-induced IL-1 and IL-6 release.

| Cytokine | Effect | Cell Type | Time of Max. Enhancement |

|---|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Upregulation/Release | Rat Alveolar Macrophages | 3 hours |

| Interleukin-1 (IL-1) | Upregulation/Release | Rat Alveolar Macrophages | 6 hours |

| Interleukin-6 (IL-6) | Upregulation/Release | Rat Alveolar Macrophages | 18 hours |

Structure Activity Relationships and Design of Histogranin Analogs

Primary Amino Acid Sequence Considerations for Histogranin Activityfrontiersin.orgnih.govcdnsciencepub.com

This compound (HN) is a 15-amino acid peptide (sequence: MNYALKGQGRTLYGF) first identified in the bovine adrenal medulla. nih.govacs.org Research into its structure-activity relationship indicates that the integrity of this primary sequence is largely essential for its biological activities, such as its N-methyl-D-aspartate (NMDA) receptor antagonist effects. cdnsciencepub.comnih.gov

Studies involving the synthesis of various peptide fragments have shown that deletions at either the N- or C-terminus of the molecule typically lead to a significant reduction in potency. cdnsciencepub.comnih.gov For instance, while the full-length HN peptide displays high affinity in binding assays, most fragments with terminal deletions show a 16- to 2500-fold decrease in potency. cdnsciencepub.comnih.gov An exception is the fragment HN(1-10), which retained high affinity for this compound binding sites but paradoxically antagonized the anticonvulsant activity of the parent peptide. cdnsciencepub.comnih.gov This suggests that while the N-terminal portion is crucial for binding, the C-terminal segment is indispensable for the functional efficacy of the molecule. The least active fragment tested was HN(6-10). cdnsciencepub.comnih.gov These findings underscore the importance of the complete amino acid sequence for the full spectrum of this compound's biological action. nih.gov

Elucidation of Active Pharmacophores through this compound Fragment Analysisfrontiersin.orgnih.govcdnsciencepub.com

Fragment analysis has been a key strategy in identifying the specific pharmacophoric elements within the this compound sequence that are responsible for its activity. cdnsciencepub.compsu.edu While the entire peptide is generally required for full potency, certain regions and specific amino acid residues have been identified as critical pharmacophores. nih.govpsu.edu

Development and Characterization of this compound Analogshsnsudbury.cauottawa.caresearchgate.net

The insights gained from structure-activity relationship studies have paved the way for the development of various this compound analogs. The primary goals in designing these analogs have been to enhance stability, improve potency, and create smaller, non-peptidic molecules that mimic the activity of the native peptide, thereby improving their therapeutic potential.

[Ser¹]this compound, commonly known as Serine-Histogranin (SHG), is a stable and bioactive analog of the native peptide. frontiersin.orgnih.gov It was developed as a tool for studying this compound's binding characteristics and biological functions. nih.govnih.gov In SHG, the N-terminal methionine of this compound is replaced with a serine residue. This substitution results in a stable analog that retains the NMDA receptor antagonist activity of the parent compound. frontiersin.orgnih.gov

SHG has been instrumental in characterizing this compound binding sites in rat brain membranes. nih.gov Radiolabeled [¹²⁵I][Ser¹]HN binds with high affinity to a single class of sites, a process that is reversible and specific. nih.govnih.gov SHG has been shown to effectively attenuate NMDA-mediated nociception and allodynia in various pain models without causing the motor side effects associated with other NMDA antagonists. nih.govresearchgate.net Its stability and retained bioactivity have made it a valuable research tool and a candidate for therapeutic strategies, including gene therapy approaches for chronic pain. frontiersin.orgnih.govnih.gov The analgesic effects of SHG can be reversed by an anti-SHG antibody, confirming its specific action. frontiersin.orgnih.gov

To overcome the inherent limitations of peptides as therapeutic agents, such as poor bioavailability and susceptibility to enzymatic degradation, researchers have designed and synthesized non-peptide mimetics of this compound. psu.edu This approach focuses on creating smaller, more rigid organic molecules that present the key pharmacophoric elements—specifically the basic guanidino group of Arg10, the phenolic hydroxyl group of Tyr13, and the aromatic ring of Phe15—in the correct spatial orientation. psu.eduresearchgate.net

Scaffolds such as benzimidazole (B57391) and o-phenylenediamine (B120857) have been employed to serve as a structural core, analogous to the Phe15 benzene (B151609) ring in this compound. psu.eduresearchgate.net These rigid structures provide a template for the attachment of the essential pharmacophoric groups. researchgate.net The synthesis of these non-peptide derivatives was achieved through solid-phase chemistry, allowing for the systematic variation of substituents to optimize activity. psu.eduresearchgate.net Several of these non-peptide analogs displayed significantly increased analgesic potency compared to native this compound in animal models. psu.edu For example, compounds 1 , 2 , 6 , and 7 (see table below) were found to be 3.5 to 8.8 times more potent than this compound in the mouse writhing test. psu.edu

Table 1: Analgesic Potency of Selected Non-Peptide this compound Analogs Data derived from the mouse writhing test. psu.edu

| Compound | Scaffold | Key Modifications | Potency Ratio (vs. This compound) |

| 1 | Benzimidazole | N-5-guanidinopentanamide-(2R)-yl-2-(p-hydroxybenzyl)-5-carboxybenzimidazole | 5.5 |

| 2 | o-Phenylenediamine | N-5-guanidinopentanamide-(2S)-yl-2-N-(p-hydroxyphenylacetyl)-phenylene diamine | 3.5 |

| 6 | o-Phenylenediamine | Compound 2 with a carboxyl group at position 4 of the benzene ring | 7.3 |

| 7 | o-Phenylenediamine | Compound 2 with a p-chlorobenzoyl group at position 4 of the benzene ring | 8.8 |

Another strategy to enhance the stability and conformational rigidity of peptide-based analogs is cyclization. acs.org Research has focused on developing cyclic analogs of the minimal antinociceptive this compound fragment, HN-(7-10) (Gly-Gln-Gly-Arg). acs.org In these studies, amino acids at positions 8, 9, and 10 were systematically replaced with more lipophilic amino acids and their corresponding D-amino acid stereoisomers, followed by N-to-C terminal cyclization. acs.org

This approach aimed to create conformationally constrained peptides that could adopt a more defined three-dimensional structure, potentially leading to increased receptor affinity and biological activity. All the synthesized cyclic compounds proved to be potent analgesics in the mouse writhing test. acs.org The introduction of lipophilic residues and the constraints imposed by cyclization significantly influenced the analgesic potency and duration of action of these analogs. acs.org

Table 2: Antinociceptive Potency of Selected Linear and Cyclic HN-(7-10) Analogs Data derived from the mouse writhing test. acs.org

| Compound | Sequence | Type | AD₅₀ (nmol/mouse) |

| This compound (HN) | MNYALKGQGRTLYGF | Linear Peptide | 23.0 |

| HN-(7-10) | Gly-Gln-Gly-Arg | Linear Fragment | 25.9 |

| Compound 3 | Gly-Gln-Ala-Arg | Linear Analog | 3.24 |

| Cyclic Analog | cyclo-(Gly-pCl-Phe-Tyr-D-Arg) | Cyclic Analog | Potent Analgesic |

Cellular and Tissue Distribution of Histogranin

Localization within Endocrine Glands and Neural Tissues

Initially isolated from the bovine adrenal medulla, histogranin's presence has since been confirmed in a range of endocrine and neural tissues across different species. nih.gov

In endocrine systems, this compound is found in the adrenal glands, specifically within the chromaffin cells of the adrenal medulla, and the pituitary gland. nih.govnih.govnih.gov Its localization in these glands, which are central to the body's stress response and hormonal regulation, suggests a role in neuroendocrine modulation. The peptide has also been detected in blood plasma, indicating it can be secreted into circulation to act at distant sites. nih.gov

Within neural tissues, this compound has been identified in the brain and is particularly relevant in the spinal cord. nih.gov Studies have focused on its presence and action in the dorsal horn of the spinal cord, a key area for processing sensory and nociceptive information. nih.govnih.gov The stable analog, [Ser¹]this compound (SHG), has been shown to be expressed in both neuronal and non-neuronal (glial) cells of the spinal cord following gene therapy administration, with observations suggesting a higher rate of transfection in neuronal cells. nih.gov While the endogenously produced peptide Endomorphin-2 is the main isoform in the spinal cord, this compound is not naturally present in significant amounts in this tissue but can be effectively produced locally through targeted gene delivery. frontiersin.org

Further research has detected this compound in other tissues, including the lungs and spleen, suggesting its functions may extend to the immune and respiratory systems. nih.gov

The following table summarizes the known distribution of this compound in various tissues.

| Tissue Category | Specific Tissue/Organ | Cellular Localization | Source |

| Endocrine Glands | Adrenal Gland | Medulla (Chromaffin Cells) | nih.govnih.govnih.gov |

| Pituitary Gland | Anterior Lobe | nih.govnih.gov | |

| Neural Tissues | Brain | General | nih.gov |

| Spinal Cord | Dorsal Horn Neurons, Glial Cells | nih.govnih.gov | |

| Other Tissues | Lungs | Not specified | nih.gov |

| Spleen | Not specified | nih.gov | |

| Blood | Plasma | nih.gov |

Subcellular Compartmentalization and Release Dynamics of this compound

At the subcellular level, this compound exhibits a pattern consistent with that of a secreted signaling molecule. It is concentrated and stored within secretory granules, also known as secretory vesicles, in endocrine cells. nih.govnih.gov This compartmentalization is a hallmark of regulated secretory pathways, where active substances are packaged and stored, ready for release upon receiving a specific physiological stimulus.

The release dynamics of this compound from bovine adrenal glands have been studied, revealing a distinct temporal pattern. nih.gov When stimulated with carbamylcholine (B1198889), a cholinergic agonist, the release of this compound is delayed, occurring 15 to 35 minutes after the initial stimulation. nih.gov This contrasts sharply with the immediate release of other substances stored in the same tissue, such as catecholamines and [Leu5]enkephalin, which are secreted promptly upon stimulation. nih.gov This delayed release profile suggests that this compound may be involved in a later or more prolonged phase of the cellular response, distinct from the rapid signaling mediated by classical neurotransmitters and other co-stored peptides.

Comparative Analysis of this compound Peptide and Transcriptional Expression Patterns

The relationship between this compound peptide levels and the expression of its corresponding gene provides insight into its regulation. Although this compound shares significant structural homology with a fragment of histone H4, it is presumed to originate from its own precursor molecule and be encoded by a distinctly expressed gene. nih.gov This hypothesis is supported by the highly conserved nature of the histone H4 protein, making it unlikely to be a primary source for a secreted, signaling peptide. nih.gov

Studies have successfully detected mRNA variants for histone H4, including one for this compound, in various rat tissues such as the brain, placenta, lung, and heart, as well as in isolated alveolar macrophages. researchgate.net In vitro transcription and translation of these mRNA constructs produced peptides that exhibited biological activity similar to synthetic this compound. researchgate.net This provides direct evidence that a specific this compound mRNA is transcribed and can be translated into the functional peptide. researchgate.net

Further research analyzing gene expression in the rat barrel cortex identified differential expression of a "Pro-histogranin" mRNA transcript in response to sensory experience. nih.govjneurosci.org This finding indicates that the transcription of the this compound gene is dynamically regulated in neural tissue in response to physiological stimuli, linking neuronal plasticity to the modulation of this compound expression. nih.govjneurosci.org

Gene therapy studies have also contributed to understanding its expression. The use of lentiviral and adeno-associated virus (AAV) vectors to introduce the gene for the this compound analog, SHG, into spinal cord tissue has confirmed that both neuronal and glial cells can transcribe the inserted gene and translate it into the peptide. nih.govfrontiersin.org Subsequent analysis confirmed the presence of the SHG peptide in the spinal cord tissue and cerebrospinal fluid of treated animals, demonstrating successful synthesis and secretion from the genetic construct. nih.govresearchgate.net

The table below provides a comparative overview of where the this compound peptide and its corresponding mRNA have been detected.

| Tissue/Cell Type | Peptide Detected | Transcript (mRNA) Detected | Source |

| Adrenal Gland | Yes | Not specified | nih.gov |

| Pituitary Gland | Yes | Not specified | nih.gov |

| Brain | Yes | Yes (Pro-histogranin, this compound mRNA) | nih.govresearchgate.netnih.govjneurosci.org |

| Spinal Cord | Yes (via gene therapy) | Yes (via gene therapy) | nih.govfrontiersin.org |

| Lungs | Yes | Yes | nih.govresearchgate.net |

| Spleen | Yes | Not specified | nih.gov |

| Placenta | Not specified | Yes | researchgate.net |

| Heart | Not specified | Yes | researchgate.net |

| Alveolar Macrophages | Not specified | Yes | researchgate.net |

Advanced Research Methodologies for Histogranin Investigation

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are fundamental in characterizing the receptors through which Histogranin exerts its effects. These assays utilize a radiolabeled form of the ligand, such as [125I][Ser1]this compound, to quantify binding to specific sites in tissue preparations or on cells. nih.gov

Research has successfully used this technique to identify and characterize high-affinity binding sites for this compound on membrane preparations from various sources, including rat brains and human peripheral blood lymphocytes. nih.govnih.gov In studies on human lymphocytes, [125I]-[Ser1]HN binding was shown to be time-dependent, saturable, and reversible. nih.gov These experiments determined a high binding affinity (Kd) of 1.1 ± 0.3 nM and a maximum binding capacity (Bmax) of 40.2 ± 5.0 fmol/mg protein. nih.gov

Competition binding assays, a variant of this technique, are used to determine the binding affinity of unlabeled compounds by measuring their ability to displace the radioligand. In rat brain membranes, synthetic this compound was found to displace [3H]CGP 39653, a specific ligand for the N-methyl-D-aspartate (NMDA) receptor. nih.gov The displacement was biphasic, suggesting two distinct binding sites with IC50 values of 0.6 nM and 3955 nM, which represented 33% and 67% of the binding sites, respectively. nih.gov Further studies with this compound fragments revealed that the full-length peptide and the fragment HN(1-10) displayed the highest affinities in displacing [125I][Ser1]HN from rat brain membranes. cdnsciencepub.com This indicates that the integrity of the molecule is crucial for high-affinity binding. cdnsciencepub.com

Table 1: this compound Radioligand Binding Assay Findings

| Preparation | Radioligand | Compound | Assay Type | Finding | Reference |

|---|---|---|---|---|---|

| Human Lymphocyte Membranes | [125I]-[Ser1]HN | [Ser1]HN | Saturation | Kd: 1.1 ± 0.3 nM; Bmax: 40.2 ± 5.0 fmol/mg protein | nih.gov |

| Rat Brain Membranes | [3H]CGP 39653 | This compound | Competition | IC50 (high affinity): 0.6 nM (33% of sites) | nih.gov |

| Rat Brain Membranes | [3H]CGP 39653 | This compound | Competition | IC50 (low affinity): 3955 nM (67% of sites) | nih.gov |

| Rat Brain Membranes | [125I][Ser1]HN | This compound (HN) | Competition | Ki: 72 nM | cdnsciencepub.com |

| Rat Brain Membranes | [125I][Ser1]HN | HN(1-10) | Competition | Ki: 162 nM | cdnsciencepub.com |

Cell-Based Functional Bioassays in this compound Research

Cell-based functional bioassays are critical for moving beyond receptor binding to understand the physiological or pathological consequences of this compound's interaction with its targets. These assays measure a specific biological response in living cells upon exposure to the compound.

A key functional activity of this compound identified through such assays is its ability to modulate immune cells. In one study, this compound was shown to evoke the release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6), from cultures of isolated rat macrophages. nih.gov This demonstrates a direct immunostimulatory role for the peptide. Cytokine release assays, often employing techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex immunoassays, are standard methods to quantify the secretion of these signaling molecules into the cell culture supernatant. oncolines.compromab.com

Given this compound's activity as an NMDA receptor antagonist, other functional bioassays are designed to assess its impact on neuronal signaling pathways. nih.gov Reporter gene assays, for example, can be used to measure the transcriptional activity of genes downstream of receptor activation. oncolines.com In the context of NMDA receptors, assays could be designed to measure changes in intracellular calcium levels or to assess the inhibition of NMDA-induced cytotoxicity, providing a functional readout of this compound's neuroprotective capabilities.

Utilization of Preclinical Animal Models for Efficacy Assessment

Preclinical animal models are indispensable for evaluating the in vivo efficacy and therapeutic potential of this compound. These models, primarily in rodents, allow researchers to study the compound's effects within a complex, living biological system, which is crucial for assessing its potential as a therapeutic agent. wikipedia.orgnih.gov

A significant body of research has used mouse models to confirm this compound's function as an NMDA receptor antagonist. In these studies, intracerebroventricular (i.c.v.) injection of this compound provided dose-dependent protection against convulsions induced by NMDA. nih.gov Notably, this compound did not protect against seizures induced by other agents like (R,S)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA), kainate, or bicuculline, demonstrating its specificity for the NMDA receptor pathway. nih.gov Studies with this compound fragments further established that the full-length peptide was most effective, with HN(2-15) showing reduced but still significant anticonvulsant activity. cdnsciencepub.com

Other behavioral models have also been employed. In a step-down passive avoidance learning test in mice, post-training administration of [Ser1]this compound was found to impair retention, a pattern consistent with the effects of other NMDA receptor antagonists. nih.gov Research has also pointed to the potential of this compound and its stable analog, Serine-Histogranin (SHG), to attenuate pain in animal models of visceral hyperalgesia and spinal cord injury. uk.comjuniperpublishers.com

Table 2: Selected Preclinical Efficacy Findings for this compound

| Animal Model | Administration | Challenge/Test | Key Finding | Reference |

|---|---|---|---|---|

| Mouse | i.c.v. | NMDA-induced convulsions | Dose-dependent protection (94% protection at 100 nmol) | nih.govcdnsciencepub.com |

| Mouse | i.c.v. | AMPA, Kainate, Bicuculline convulsions | No protective effect | nih.gov |

| Mouse | i.c.v. | Step-down passive avoidance | Impaired memory retention when given post-training | nih.gov |

Gene Therapy Approaches for Targeted this compound Expression

Gene therapy represents an advanced approach to achieve sustained, localized delivery of therapeutic peptides like this compound, potentially overcoming the limitations of systemic administration. This methodology uses viral vectors, such as adeno-associated viruses (AAV) or lentiviruses, to introduce the gene encoding the peptide into target cells, which then act as "mini-pumps" for continuous local secretion. juniperpublishers.com

This strategy has been successfully applied in preclinical models of chronic neuropathic pain. In rats with spinal cord injury (SCI), a single intraspinal injection of lentiviruses or AAV vectors encoding [Ser1]this compound (SHG), often in combination with mu-opioid peptides like endomorphins, resulted in robust and sustained alleviation of mechanical and thermal hypersensitivity. nih.govjuniperpublishers.com The analgesic effects were observed for at least 7-8 weeks without any apparent development of tolerance. nih.govjuniperpublishers.com

Confirmation of this approach's success involves several steps. Biochemical and histochemical analyses, such as immunodot-blot and immunohistochemistry, are used to confirm the presence and expression of the delivered peptides (e.g., SHG) in the spinal cord tissue and cerebrospinal fluid of treated animals. nih.govjuniperpublishers.com Furthermore, the specific involvement of the expressed peptide is often confirmed by administering an antagonist; for instance, the analgesic effects of SHG gene therapy were attenuated by an anti-SHG antibody, confirming that the therapeutic effect was indeed due to the expressed peptide. nih.govjuniperpublishers.com

Electrophysiological Studies of this compound's Neural Effects

Electrophysiological studies provide direct, real-time measurement of the electrical properties of neurons, offering profound insights into how a compound like this compound modulates neural activity and communication. wikipedia.org These techniques include patch-clamp recording to measure ion channel currents and whole-cell recordings to assess changes in membrane potential and firing patterns. juniperpublishers.comnih.gov

Research into this compound's neural effects has utilized in vivo electrophysiology to provide a basis for its observed analgesic properties. In one key study, the stable analog [Ser1]-histogranin (SHG) was applied via iontophoresis directly onto wide-dynamic range (WDR) neurons in the dorsal horn of anesthetized rats. Extracellular recordings of these neurons, which are critical for processing pain signals, showed that SHG selectively blocked the synaptic effects of C-fiber activation, including the "wind-up" phenomenon—a form of short-term synaptic potentiation linked to central sensitization and chronic pain. uk.com The peptide did not affect the activity produced by faster A-fiber afferents, highlighting its selective action on nociceptive pathways.

These findings suggest that this compound's analgesic effect stems from its ability to oppose the basal and potentiated synaptic activity of C-fibers on dorsal horn neurons. The diversity of excitatory neurotransmitters opposed by SHG in these studies implies that its mechanism may involve more than simple NMDA-receptor antagonism, possibly including the modulation of voltage-gated cation channels on the C-fibers themselves.

Future Directions and Emerging Paradigms in Histogranin Research

Identification and Characterization of Undiscovered Histogranin Receptors

While the NMDA receptor is a known target of this compound, evidence suggests a more complex receptor interaction profile that warrants further investigation. nih.govnih.gov The initial characterization of this compound's binding in rat brain membranes revealed specific, high-affinity binding sites, indicating the presence of a dedicated receptor or a unique binding pocket on a known receptor. nih.gov Studies using synthetic this compound showed it displaces [3H]CGP 39653, a specific NMDA receptor ligand, in a biphasic manner. nih.gov This suggests that this compound may interact with multiple binding sites on the NMDA receptor complex or engage with different receptor subtypes that have yet to be fully characterized. nih.gov

Furthermore, this compound binds to specific sites on human peripheral blood mononuclear cells, implying a role in the immune system that is distinct from its neurological functions. nih.gov The downstream effects of this binding, such as cytokine release, point to a functional receptor on these immune cells. nih.gov However, electrophysiological studies have cast some doubt on the specific site of action on the NMDA receptor, indicating that it may not be the polyamine facilitatory site as previously hypothesized. nih.gov The enigmatic nature of the spinal cord's affinity for this peptide, which is not typically found there, further suggests that its biological basis and receptor targets are not fully understood. nih.gov Future research must focus on isolating and characterizing these putative undiscovered receptors on both neuronal and immune cells to fully comprehend this compound's mechanism of action.

| Target Site/Receptor | Evidence of Interaction | Key Findings |

| NMDA Receptor | Competitive binding assays; functional assays (convulsion protection, pain reduction). nih.govnih.gov | Displaces specific NMDA receptor ligands, suggesting direct interaction. nih.gov Protects against NMDA-induced convulsions. nih.govnih.gov |

| Putative High-Affinity Brain Receptor | Specific binding of radiolabeled [Ser1]this compound to rat brain membranes. nih.gov | Binding is high-affinity, saturable, reversible, and sensitive to heat and enzymes, characteristic of a receptor. nih.gov |

| Immune Cell Receptors | Binds to specific sites on human peripheral blood mononuclear cells. nih.gov | Evokes the release of pro-inflammatory cytokines (TNF-α, IL-1, IL-6) from macrophages. nih.gov |

Delineation of Complete this compound Signaling Networks

The primary signaling pathway associated with this compound is the inhibition of the glutamate (B1630785) signaling cascade via NMDA receptor antagonism. frontiersin.org Enhanced glutamate signaling through NMDA receptors is a key mechanism in the development of chronic pain, and this compound's ability to block this pathway is central to its analgesic effects. frontiersin.org However, a complete map of its signaling network remains to be delineated. Signaling pathways form intricate networks that process and relay information from receptors to cellular effectors, and understanding this complexity is crucial. nih.gov

Beyond NMDA receptor inhibition, this compound initiates signaling cascades in immune cells, leading to the release of tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). nih.gov The specific intracellular pathways that connect this compound's binding on macrophages to the activation of transcription factors for these cytokines are unknown. Delineating the complete signaling network would involve identifying all upstream regulators and downstream effectors of this compound's activity in various cell types. mdpi.com This includes mapping out the protein kinases, second messengers, and transcription factors involved. nih.govfrontiersin.org Such a comprehensive understanding would clarify how this compound achieves its specific effects and could reveal potential cross-talk with other signaling pathways, providing a more holistic view of its physiological and pathophysiological roles.

Expanding the Understanding of this compound's Role in Pathophysiological Processes

This compound's role has been most extensively studied in the context of pain, particularly chronic neuropathic pain. nih.govfrontiersin.org Its stable analog, [Ser1]this compound (SHG), has been shown to markedly attenuate hyperalgesia and allodynia following nerve injury. nih.govfrontiersin.org It is also effective in reducing tonic pain, as demonstrated in the formalin model, where it suppresses the second phase of the response that is mediated by central sensitization involving NMDA receptors. nih.gov Research has also highlighted its potential in managing pain associated with spinal cord injury. nih.govmdpi.com

Beyond pain, this compound exhibits other significant activities. It provides dose-dependent protection against NMDA-induced convulsions, indicating a potential role in epilepsy or other conditions characterized by neuronal hyperexcitability. nih.govnih.gov Concurrently, its immunostimulatory properties, demonstrated by its ability to trigger cytokine release from macrophages, suggest a role in inflammatory processes. nih.gov This dual function in both the nervous and immune systems opens up avenues to explore its involvement in neuro-inflammatory conditions. Future studies should aim to expand this understanding, investigating its potential role in a broader range of neurological, inflammatory, and autoimmune diseases.

| Pathophysiological Process | Role of this compound/SHG | Supporting Evidence |

| Neuropathic Pain | Attenuation of hyperalgesia and allodynia. nih.govfrontiersin.org | Effective in chronic constriction injury (CCI) and spinal cord injury (SCI) models. nih.govfrontiersin.org |

| Tonic Pain | Suppression of the tonic phase of the formalin response. nih.gov | Acts similarly to other NMDA antagonists in suppressing tonic, but not acute, pain. nih.gov |

| NMDA-Induced Convulsions | Neuroprotective; prevents convulsions. nih.govnih.gov | Dose-dependently protects against convulsions induced by NMDA but not by AMPA, kainate, or bicuculline. nih.govnih.gov |

| Inflammation | Immunostimulatory; promotes cytokine release. nih.gov | Evokes release of TNF-α, IL-1, and IL-6 from isolated rat macrophages. nih.gov |

Synergistic Interactions of this compound with Other Endogenous Modulators

A significant paradigm in developing more effective therapeutics is the use of combination therapies that produce synergistic effects. frontiersin.org this compound, particularly its stable analog SHG, has shown remarkable synergy with endogenous opioid peptides. frontiersin.orgnih.gov The combination of NMDA antagonists and opioids can provide stable and potent pain relief at doses that would be sub-threshold if administered individually, thereby minimizing the development of side effects and tolerance associated with chronic opioid use. frontiersin.org

Studies have demonstrated that combining SHG with endomorphin-1 (EM1) results in a potent and stable reduction in pain-related behavior in animal models of neuropathic pain. frontiersin.org This synergistic effect is achieved by simultaneously targeting two critical pathways in pain transmission: the enhanced glutamate signaling pathway (via SHG) and the opioid pathway (via endomorphins). frontiersin.org This dual-pronged approach has been shown to be more effective than targeting either pathway alone. researchgate.net Beyond opioids, preliminary research also suggests potential interactions with the dopamine (B1211576) D2 receptor system. nih.gov Exploring these synergistic relationships is a crucial future direction, as it could lead to the development of powerful, multi-target therapeutic strategies for complex conditions like chronic pain.

| Interacting Modulator | Type of Interaction | Observed Outcome |

| Endomorphins (EM1) | Synergistic | Potent and stable attenuation of acute and chronic pain at sub-threshold doses. frontiersin.org |

| Morphine | Synergistic | Enhanced analgesic effects in rat models of pain. dntb.gov.ua |

| Opioid System (General) | Synergistic | Combination with opioids provides stable pain relief and may eliminate the development of side effects and tolerance. frontiersin.org |

Translational Research Avenues for this compound-Derived Agents

The unique properties of this compound and its analogs, especially the potent analgesic effects without the motor dysfunction seen with other NMDA antagonists, make it a promising candidate for clinical translation. nih.gov A key avenue for this is the development of novel delivery systems, such as gene therapy, to provide long-term, targeted relief for chronic conditions. frontiersin.org

Research is actively exploring the use of viral vectors, including adeno-associated virus (AAV) and lentiviruses, to deliver genetic constructs encoding SHG, often in combination with opioid peptides like endomorphins. frontiersin.orgnih.govresearchgate.net This approach allows for sustained, localized production of the therapeutic peptides directly in the spinal cord, offering a long-term solution for chronic neuropathic pain while minimizing systemic exposure and off-target effects. frontiersin.orgresearchgate.net The findings that these gene therapies can produce robust and sustained alleviation of pain in preclinical models of spinal cord injury support their potential for translation. researchgate.net Future translational research will need to focus on optimizing these delivery vectors, confirming long-term safety and efficacy, and ultimately moving these promising this compound-derived agents toward clinical trials for the management of intractable chronic pain. frontiersin.org

Q & A

Q. What strategies validate this compound’s role as a biomarker in heterogeneous patient populations?

- Methodological Answer : Use machine learning (e.g., ROC curve analysis) to assess diagnostic accuracy across demographics. Stratify patient cohorts by age, disease stage, and comorbidities. Validate findings in independent cohorts and cross-reference with omics data (proteomics/metabolomics) to identify co-regulated biomarkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.